1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, commonly referred to as DMPPB, is a complex organic compound notable for its unique structural features that include a benzodiazole ring and a dimethylphenoxy group. This compound has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and medicinal chemistry. The compound's IUPAC name reflects its intricate structure, which is critical for its biological activity.
The compound can be synthesized through various chemical methods, and it is available for purchase from chemical suppliers such as BenchChem and PubChem. Its chemical identification number is 887349-17-9, which aids in cataloging and referencing the compound in scientific literature.
DMPPB belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. The presence of the dimethylphenoxy group enhances its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves several key steps:
The reaction conditions often include solvents like dimethylformamide and bases such as sodium bicarbonate, with potassium iodide serving as a catalyst at elevated temperatures.
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentrations of reactants to improve yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is C21H26N2O2. Its molecular weight is approximately 338.4 g/mol. The compound features:
Key structural data includes:
1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring with alkyl halides or acyl chlorides to produce various substituted derivatives.
Understanding these reactions is crucial for developing synthetic routes for analogs or derivatives that may exhibit enhanced biological activity or different pharmacological profiles.
The mechanism of action of 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets within biological systems. The benzodiazole ring facilitates binding to enzymes and receptors that modulate cellular pathways related to cell proliferation and neurotransmission.
Upon binding to target proteins or receptors, DMPPB may induce conformational changes that alter enzymatic activity or receptor signaling pathways. This modulation can lead to therapeutic effects in various conditions.
The physical properties of 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C21H26N2O2 |
Molecular Weight | 338.4 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in different environments and its potential interactions with biological systems .
The compound has potential applications in scientific research, particularly in pharmacology where it may serve as a lead compound for developing new therapeutic agents targeting specific diseases. Its unique structural characteristics make it suitable for studies related to enzyme inhibition and receptor modulation.
Research into similar compounds has shown promise in treating conditions such as cancer and neurodegenerative diseases due to their ability to influence critical cellular pathways. Ongoing studies aim to explore these applications further and assess their efficacy in clinical settings .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: